2-(5-bromo-2-methyl-1H-indol-3-yl)ethanamine
Overview
Description
“2-(5-bromo-2-methyl-1H-indol-3-yl)ethanamine” is a unique chemical compound with the CAS Number: 1079-43-2 and Linear Formula: C11H13N2Br1 . It is provided to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the SMILES stringBrC1=CC=C(NC(C)=C2CCN)C2=C1
and the InChI 1S/C11H13BrN2/c1-7-9(4-5-13)10-6-8(12)2-3-11(10)14-7/h2-3,6,14H,4-5,13H2,1H3
. Physical and Chemical Properties Analysis
The molecular weight of “this compound” is 275.57 g/mol . The exact mass and monoisotopic mass are 273.98724 g/mol . It has a complexity of 519 .Scientific Research Applications
Subheading Synthesis and Antimicrobial Activity of Indole Derivatives
Researchers synthesized a series of novel 2-(1H-indol-3-yl)-N-(3, 4-diphenylthiazol-2(3H)-ylidene) ethanamine derivatives and evaluated their in vitro antibacterial and antifungal activities. The synthesized compounds showed significant activity against Gram-positive, Gram-negative bacteria, and five fungal species. This indicates the potential of 2-(5-bromo-2-methyl-1H-indol-3-yl)ethanamine derivatives in antimicrobial applications (Kumbhare et al., 2013).
Anticancer Properties
Subheading Marine Bisindole Alkaloid Derivatives and Cytotoxic Effects
Research on 2,2‐bis(6‐bromo‐1H‐indol‐3‐yl) ethanamine, a marine bisindole alkaloid, has shown anticancer properties in several tumor cell lines. Structural modifications of this compound into alkaloid-like derivatives revealed that the presence of bromine atoms and N-methylated bisindole scaffold are crucial for maintaining the pro-apoptotic activity. This study emphasizes the potential of brominated bisindole marine alkaloids in developing new anticancer drugs (Burattini et al., 2022).
Biochemical Research and Synthesis
Subheading Synthesis of N-Desmethyltriptans and Tridentate Ligands
Efficient synthesis methods for N-methyl-2-[5-substituted-1H-indole-3-yl]ethanamines, metabolites of triptans, highlight the importance of this compound in biochemical research and drug development. This compound's versatility is further evidenced by its use in synthesizing tridentate ligands, which have shown DNA binding, nuclease activity, and cytotoxicity, indicating potential biomedical applications (Mittapelli et al., 2009; Kumar et al., 2012)(Kumar et al., 2012).
Mechanism of Action
Target of Action
Indole derivatives, which this compound is a part of, are known to bind with high affinity to multiple receptors, playing a significant role in cell biology .
Mode of Action
Indole derivatives are known to interact with their targets, resulting in various changes that contribute to their biological activity .
Biochemical Pathways
Indole derivatives, in general, are known to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
Indole derivatives are known for their diverse biological activities and therapeutic possibilities .
Properties
IUPAC Name |
2-(5-bromo-2-methyl-1H-indol-3-yl)ethanamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrN2/c1-7-9(4-5-13)10-6-8(12)2-3-11(10)14-7/h2-3,6,14H,4-5,13H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPUOXDPQRITUJL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1)C=CC(=C2)Br)CCN | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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